C111 Peptide

Description

Conceptual Framework of Cysteine Residues in Enzyme Catalysis

Cysteine (Cys) is one of the 20 standard amino acids found in proteins and is notable for its thiol group (-SH). This thiol group is highly reactive under physiological conditions, making cysteine residues critical participants in various protein functions, including enzyme catalysis, metal binding, and the formation of disulfide bonds that stabilize protein structure mdpi.commdpi.complos.org. In the context of enzyme catalysis, a cysteine residue often acts as a nucleophile within the enzyme's active site mdpi.commdpi.com. The reactivity of the cysteine thiol is significantly influenced by its local protein environment, which can depress its typical pKa (around 8.5) to lower values, increasing the proportion of the more reactive thiolate anion (Cys-S⁻) at physiological pH mdpi.comresearchgate.net. This thiolate form is typically the reactive species in cysteine chemistry mdpi.com. Cysteine-dependent enzymes, including proteases, often utilize a bipartite reaction mechanism where the cysteine nucleophile initiates the catalytic process mdpi.com. The catalytic site cysteine is generally redox active, easily accepting and donating electrons researchgate.net. This high reactivity is advantageous for the catalysis performed by various enzymes, including hydrolases like cysteine proteases researchgate.net.

Overview of Viral Proteases and Their Functional Importance in Biological Systems

Viral proteases are enzymes encoded by viruses that are essential for their replication and life cycle nih.govnih.govcolumbia.edu. These proteases are responsible for the precise cleavage of viral polyproteins, large precursor proteins translated from the viral genome, into smaller, functional mature proteins nih.govnih.gov. This proteolytic processing is a critical step in generating the necessary components for viral replication, assembly, and spread nih.govnih.govwikipedia.orgsinobiological.com. Many viruses, as a strategy to maintain a compact genome, encode a polyprotein with an embedded viral protease that performs self-cleavage at specific sites nih.govnih.gov. Beyond polyprotein processing, viral proteases can also play crucial roles in modulating the host cellular environment, often to evade the host's innate immune response wikipedia.orgsinobiological.compreprints.org. For example, some viral proteases can cleave host proteins involved in antiviral signaling pathways wikipedia.orgsinobiological.com. Due to their indispensable roles in the viral life cycle, viral proteases are considered attractive targets for the development of antiviral drugs nih.govnih.govcolumbia.eduwikipedia.org. Successful examples of targeting viral proteases include the development of inhibitors for HIV and Hepatitis C virus proteases nih.govnih.govcolumbia.edu.

Historical Context of Cysteine 111 Identification within the PLpro Active Site

Papain-Like Proteases (PLpros) are a class of cysteine proteases found in various viruses, including coronaviruses wikipedia.org. In coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2, PLpro is encoded as a domain within the large non-structural protein 3 (nsp3) wikipedia.orgnih.gov. PLpro is responsible for cleaving the viral polyprotein at specific sites (e.g., between nsp1/nsp2, nsp2/nsp3, and nsp3/nsp4) to release functional non-structural proteins necessary for viral replication wikipedia.orgsinobiological.commdpi.com. The identification of Cysteine 111 (Cys111) as a key residue within the active site of coronavirus PLpros is based on structural and mechanistic studies of these enzymes. PLpros, similar to the well-characterized enzyme papain (a cysteine protease) nih.govnih.gov, utilize a catalytic triad (B1167595) for their proteolytic activity nih.govmdpi.com. This triad typically consists of a cysteine, a histidine, and an aspartate or asparagine residue nih.govmdpi.com. Through biochemical analysis and later confirmed by crystallographic studies, Cys111 was identified as the catalytic nucleophile in the active site of SARS-CoV PLpro nih.govmdpi.com. This residue, along with a histidine (His272 in SARS-CoV-2) and an aspartate (Asp286 in SARS-CoV-2), forms the catalytic triad responsible for peptide bond hydrolysis nih.govmdpi.com. The identification of Cys111 as the catalytic cysteine was crucial for understanding the enzymatic mechanism of PLpro and has been a cornerstone for the development of inhibitors targeting this enzyme rsc.orgopenlabnotebooks.org. Studies have shown that the deubiquitinating (DUB) activity of SARS-CoV-2 PLpro also requires the catalytic residue Cysteine 111 nih.govfrontiersin.org. Mutational studies, such as replacing Cys111 with alanine (B10760859) (C111A), have demonstrated significantly attenuated DUB activity, highlighting the essential role of this cysteine residue in PLpro's function beyond viral polyprotein cleavage frontiersin.org. The active site of SARS-CoV-2 PLpro, containing Cys111, shares a high degree of sequence similarity with SARS-CoV PLpro, indicating a conserved catalytic mechanism across these related viruses mdpi.com.

Structure

2D Structure

Properties

CAS No. |

146935-77-5 |

|---|---|

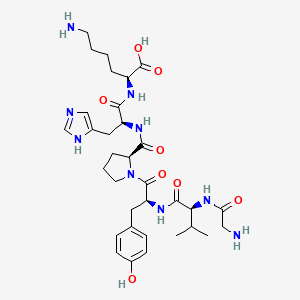

Molecular Formula |

C33H49N9O8 |

Molecular Weight |

699.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C33H49N9O8/c1-19(2)28(41-27(44)16-35)31(47)40-25(14-20-8-10-22(43)11-9-20)32(48)42-13-5-7-26(42)30(46)39-24(15-21-17-36-18-37-21)29(45)38-23(33(49)50)6-3-4-12-34/h8-11,17-19,23-26,28,43H,3-7,12-16,34-35H2,1-2H3,(H,36,37)(H,38,45)(H,39,46)(H,40,47)(H,41,44)(H,49,50)/t23-,24-,25-,26-,28-/m0/s1 |

InChI Key |

RTKCCHKIDOPIQT-MGAMHGSISA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Appearance |

Solid powder |

Other CAS No. |

146935-77-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

GVYPHK |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C111 peptide Gly-Val-Tyr-Pro-His-Lys glycyl-valyl-tyrosyl-prolyl-histidyl-lysine |

Origin of Product |

United States |

Molecular Architecture and Structural Biology of the Plpro C111 Active Site

Primary Amino Acid Sequence Context of Cysteine 111 within PLpro

Cysteine 111 is a pivotal residue within the PLpro enzyme, serving as the nucleophile in the catalytic triad (B1167595) Cys111-His272-Asp286. mdpi.comresearchgate.netbiorxiv.orgnih.govmdpi.comnih.govnih.gov This triad is essential for the enzyme's function in cleaving peptide bonds, particularly the Leu-X-Gly-Gly (LXGG) motifs found in the viral polyproteins. mdpi.comrsc.org The thiol group of Cys111 is deprotonated by His272, a process facilitated by Asp286, to become a highly reactive thiolate anion that initiates the nucleophilic attack on the scissile peptide bond. mdpi.com

While a complete sequence context immediately surrounding Cys111 as a linear string is not explicitly detailed in the search results, its location within the protein sequence is consistently described. Cys111 is situated at the N-terminus of alpha-helix α4 within the thumb domain of PLpro. nih.govmdpi.comnih.govnih.govresearchgate.net The active site residues, including Cys111, are highly conserved among coronaviruses, particularly between SARS-CoV and SARS-CoV-2, contributing to the similar structural and functional properties of their PLpro enzymes. nih.govmdpi.com

Higher-Order Structural Elements Surrounding the C111 Active Site

The spatial arrangement of amino acid residues and secondary structure elements around Cys111 creates a specific microenvironment that dictates substrate binding and catalytic activity. The active site cleft is described as narrow and shallow, which influences the types of molecules that can access and interact with the catalytic triad. biorxiv.orgresearchgate.netbiorxiv.org

A key structural feature adjacent to the active site is a mobile beta-turn/loop region spanning residues Gly266 to Gly271, often referred to as the blocking loop 2 (BL2). biorxiv.orgbiorxiv.orgnih.govnih.govnih.govresearchgate.netrsc.org This loop undergoes conformational changes, typically closing down upon the binding of substrates or inhibitors, thereby regulating access to the active site and influencing substrate specificity. biorxiv.orgnih.govresearchgate.netrsc.orgresearchgate.net

Alpha-Helical and Beta-Sheet Conformations in Proximity to C111

The catalytic domain of PLpro is characterized by a combination of alpha-helices and beta-sheets that form the thumb, palm, and fingers subdomains. Cys111 is located at the beginning of alpha-helix α4 in the thumb domain. nih.govmdpi.comnih.govnih.govresearchgate.net The thumb domain itself is composed of several alpha-helices and a small beta-hairpin. biorxiv.orgmdpi.comnih.govresearchgate.net The palm domain, which contributes His272 and Asp286 to the catalytic triad, is primarily composed of beta-strands. nih.govbiorxiv.orgmdpi.comnih.govresearchgate.net The fingers domain, containing a crucial zinc-binding site, consists of both beta-strands and alpha-helices. biorxiv.orgmdpi.comnih.govresearchgate.net The precise folding of these secondary structure elements is critical for forming the correct three-dimensional structure of the active site and positioning the catalytic residues for function. nih.gov

Advanced Spectroscopic and Crystallographic Methodologies for C111 Site Characterization

Advanced experimental techniques have been instrumental in elucidating the structural details of the PLpro Cys111 active site. X-ray crystallography has been the primary method for determining the three-dimensional structure of PLpro, providing high-resolution insights into the arrangement of the catalytic triad and surrounding residues in both apo (unliganded) and ligand-bound states. mdpi.comnih.govrsc.orgresearchgate.netresearchgate.netfrontiersin.orgacs.org As of the search results, over 70 three-dimensional structures of SARS-CoV-2 PLpro, including complexes with various ligands, have been deposited in the Protein Data Bank (PDB), predominantly resolved through X-ray crystallography. mdpi.comresearchgate.net These structures have been crucial for visualizing how substrates and inhibitors interact with the active site, including the covalent attachment of some inhibitors to the catalytic Cys111. nih.govresearchgate.netrsc.orgacs.org

In addition to crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D 19F-NMR and 2D heteronuclear NMR, is employed to study the structure, dynamics, and ligand binding properties of PLpro. biorxiv.org These spectroscopic methods can provide complementary information about protein flexibility and interactions in solution, which may not always be fully captured by static crystal structures. Mass spectrometry is also utilized for the characterization of PLpro, confirming its identity and modifications. biorxiv.org

Computational Modeling and Simulation of C111 Active Site Dynamics and Flexibility

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, play a vital role in complementing experimental structural studies and providing insights into the dynamic behavior and flexibility of the PLpro Cys111 active site. nih.govaimspress.comrsc.orgpreprints.orgarchivesofmedicalscience.commdpi.com Molecular docking is used to predict the binding poses and affinities of potential ligands, exploring how they might interact with the catalytic triad and surrounding residues, including Cys111. aimspress.compreprints.orgarchivesofmedicalscience.com

The combination of experimental techniques like crystallography and NMR with computational methods provides a comprehensive understanding of the molecular architecture, dynamics, and interactions of the PLpro Cys111 active site, which is crucial for the rational design of antiviral inhibitors.

Biochemical Mechanisms and Functional Roles of the Plpro C111 Active Site

C111 as a Catalytic Nucleophile in PLpro Proteolytic Activity

The proteolytic activity of PLpro is essential for cleaving the viral polyprotein at specific sites, a process necessary for the maturation of non-structural proteins (nsps) that form the replicase-transcriptase complex. biorxiv.orgosti.gov This cleavage occurs after the recognition of a specific "LXGG" motif by the enzyme. osti.govnih.gov The catalytic mechanism hinges on the nucleophilic character of the C111 residue.

The process is initiated by the deprotonation of the C111 thiol group to form a highly reactive thiolate ion. nih.gov This deprotonation is facilitated by H272, which acts as a general base, and is in turn stabilized by D286. nih.govnih.gov Computational studies suggest that this proton transfer from C111 to H272 may occur prior to the substrate binding. nih.gov The resulting C111 thiolate ion then performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond of the substrate. nih.gov This attack leads to the formation of a tetrahedral intermediate, which is stabilized by an oxyanion hole formed by the main chain amides of C111 and Tyrosine-112. nih.govosti.gov The intermediate then collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The final step is deacylation, where a water molecule, activated by H272, hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal cleavage product and regenerating the active enzyme for subsequent catalytic cycles. nih.gov The deacylation step has been identified as the rate-determining step of the entire proteolytic process. nih.gov

Mutation of C111 to a non-nucleophilic residue, such as Alanine (B10760859) (C111A) or Serine (C111S), results in a catalytically inactive enzyme, confirming the indispensable role of C111 in PLpro's proteolytic function. nih.govresearchgate.netnih.gov

| Catalytic Triad (B1167595) Residue | Role in Proteolysis | Supporting Evidence |

| Cysteine-111 (C111) | Acts as the primary catalytic nucleophile, attacking the substrate's peptide bond. | Mutation to Alanine or Serine abolishes proteolytic activity. nih.govresearchgate.netnih.gov |

| Histidine-272 (H272) | Functions as a general acid-base, accepting a proton from C111 to activate it and donating a proton to the leaving group. nih.govnih.gov | Its position is crucial for the protonation/deprotonation of C111. researchgate.net |

| Aspartate-286 (D286) | Orients and stabilizes the protonated state of H272, enhancing its ability to act as a general base. nih.govosti.gov | Part of the canonical Cys-His-Asp catalytic triad structure. biorxiv.org |

Molecular Interactions of C111 with Substrate Molecules and Reaction Intermediates

The precise positioning and reactivity of C111 are governed by a network of molecular interactions within the active site. The catalytic triad (C111, H272, D286) maintains a specific spatial configuration essential for catalysis. researchgate.netchemrxiv.org The distance between C111 and H272 is critical for the proton transfer that initiates the nucleophilic attack. researchgate.net

During catalysis, the substrate's P1 glycine (B1666218) residue is positioned near the C111 nucleophile. The peptide binding site of PLpro narrows significantly as it approaches the catalytic triad, which explains the high specificity for glycine at the P1 position of the recognition motif. nih.govresearchgate.net Once the nucleophilic attack occurs, the resulting tetrahedral intermediate is stabilized by interactions within the oxyanion hole, which is formed by the backbone amides of C111 and Tyr112. nih.govosti.gov In some crystal structures with bound inhibitors, a chloride ion is found coordinated by the active site C111, indicating the reactive nature of this residue. osti.gov

Role of C111 in Deubiquitinase and DeISGylase Activities of PLpro

Beyond its role in viral polyprotein processing, PLpro is a multifunctional enzyme that significantly impacts the host's innate immune response through its deubiquitinating (DUB) and deISGylating activities. nih.govnih.gov These functions involve the removal of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) protein modifications from host and viral proteins. nih.govresearchgate.net This activity helps the virus to evade the host's antiviral defenses. nih.govbiorxiv.org

The catalytic residue C111 is absolutely critical for both the DUB and deISGylase functions of PLpro. nih.gov Studies have shown that the C111A mutant, which is catalytically inactive, fails to remove K48-linked and K63-linked ubiquitin chains from various signaling proteins, including IκBα, MAVS, TBK1, TRAF6, and IRF3. nih.gov Similarly, the deISGylating activity of PLpro is dependent on a functional C111. researchgate.netsciengine.com SARS-CoV-2 PLpro shows a strong preference for ISG15 over ubiquitin as a substrate, with its deISGylating activity being significantly higher than its deubiquitinating activity. nih.gov This preference suggests a key role for deISGylation in immune evasion. nih.govnih.gov

Interestingly, while the catalytic activity of C111 is essential, some studies suggest that PLpro can antagonize certain immune signaling pathways in a manner that is partially independent of its DUB activity. nih.gov However, the core enzymatic cleavage of ubiquitin and ISG15 from substrates is strictly dependent on the nucleophilic function of C111. nih.govnih.gov

| Activity | Substrate(s) | Role of C111 | Impact of C111 Mutation |

| Deubiquitinase (DUB) | Polyubiquitin chains (K48-linked, K63-linked) on host proteins (e.g., IκBα, MAVS, TBK1, IRF3). nih.gov | Acts as the catalytic nucleophile to cleave the isopeptide bond between ubiquitin and the substrate protein. | C111A mutation completely abolishes DUB activity. nih.govnih.gov |

| DeISGylase | ISG15-conjugated host and viral proteins. nih.govresearchgate.net | Acts as the catalytic nucleophile to cleave the isopeptide bond between ISG15 and the substrate protein. | C111S mutation renders the enzyme inactive against ISG15 probes. researchgate.net |

Allosteric Regulation and Conformational Changes Influencing C111 Activity

The activity of the C111 nucleophile is not solely dictated by the immediate environment of the catalytic triad. It is also subject to allosteric regulation and conformational changes propagated from distant sites within the PLpro enzyme. Several studies have identified allosteric sites on the surface of PLpro that can modulate its enzymatic activity. sciengine.comnih.govnih.gov

One such identified allosteric site is Cysteine-270 (C270). nih.govnih.gov Covalent modification of C270 by certain compounds can either activate or inhibit the protease activity, demonstrating that perturbations distant from the active site can influence the catalytic machinery. nih.govnih.gov The C270R mutation, for instance, alters the structural dynamics of the BL2 loop, which indirectly impairs the catalytic function of H272, and consequently, the nucleophilic activity of C111. nih.gov

The binding of inhibitors to pockets distal to the active site, such as the S3/S4 subsites, can induce significant conformational changes. nih.govnih.gov For example, the binding of the inhibitor GRL0617 causes a notable rearrangement of the BL2 loop (residues 267-271). nih.govresearchgate.net This loop is crucial for substrate recognition, and its movement upon inhibitor binding can block substrate access to the active site, thereby inhibiting C111's catalytic function. researchgate.netnih.gov Molecular dynamics simulations have revealed that inhibitor binding can alter the flexibility of regions far from the active site, such as the Finger, Palm, and Ubl domains, and these changes are transmitted to the active site, affecting the distance between C111 and H272. nih.govresearchgate.net These findings highlight a complex network of intra- and inter-domain interactions that are critical for maintaining the optimal conformation and catalytic activity of the C111 residue. nih.gov

Peptidic Modulators and Inhibitors Targeting the Plpro C111 Active Site

Identification and Characterization of C111-Binding Peptides and Peptide-Drug Conjugates (PDCs)

The discovery of peptides that bind to the C111 active site of PLpro involves a combination of high-throughput screening of compound libraries and rational design approaches. researchgate.netnih.gov Screening assays are often based on the protease activity of PLpro, using fluorogenic peptide substrates that mimic the natural cleavage sites of the enzyme. nih.gov For instance, a fluorogenic peptide like ALKGG-AMC can be used, where cleavage by PLpro releases a fluorescent signal. nih.gov A reduction in this signal in the presence of a test compound indicates potential inhibition. nih.gov

Once identified, these peptides are characterized to determine their binding affinity and mechanism of action. Techniques such as fluorescence polarization can be used to monitor the binding activity between PLpro and its substrates, like ISG15, and how inhibitors affect this interaction. nih.gov Further characterization involves determining the half-maximal inhibitory concentration (IC50) to quantify the peptide's potency. researchgate.net

Peptide-drug conjugates (PDCs) are an innovative class of molecules designed to deliver a drug payload to a specific target. griffith.edu.au In the context of PLpro, PDCs have been developed by linking a known PLpro inhibitor, such as GRL0617, to a peptide sequence derived from a PLpro-specific substrate, like LRGG. griffith.edu.au This design aims to create a conjugate that can covalently label the C111 active site, enhancing inhibitory activity. griffith.edu.au

The rational design of peptidic ligands that specifically target the C111 residue of PLpro is heavily guided by the enzyme's structure and substrate recognition patterns. griffith.edu.aunih.govnih.gov PLpro recognizes and cleaves a specific tetrapeptide motif, commonly LXGG, found in viral polyproteins. griffith.edu.aunih.gov This substrate specificity forms the foundation for designing peptide-based inhibitors.

Key design principles include:

Substrate Mimicry : Peptidic inhibitors are often designed to mimic the natural LRGG substrate sequence to ensure they are recognized and bind to the active site. griffith.edu.au

Incorporation of Electrophiles : To achieve covalent bonding with the nucleophilic C111 residue, peptide backbones are armed with electrophilic "warheads." These reactive groups are positioned to undergo a Michael addition reaction with the thiol group of C111, leading to irreversible inhibition. mdpi.commdpi.com

Structure-Guided Optimization : High-resolution crystal structures of PLpro in complex with substrates or inhibitors provide detailed blueprints of the binding pocket. researchgate.netmdpi.com This structural information allows for the precise design of ligands that can form optimal interactions, such as hydrogen bonds and hydrophobic contacts, with key residues in the active site, thereby enhancing binding affinity and selectivity. mdpi.comnih.gov For example, analysis of the binding pocket can guide the modification of a ligand to exploit specific subsites (S1, S2, etc.) for improved potency. researchgate.net

Computational Modeling : Molecular docking and dynamics simulations are used to predict how designed peptides will bind to the PLpro active site and to estimate their binding affinity. nih.gov These computational tools help in refining peptide sequences and modifications before their chemical synthesis and experimental validation.

One advanced strategy involves creating sulfonium-tethered peptides. When such a peptide recognizes its target enzyme and a cysteine residue is nearby, the peptide can bind with high selectivity and efficiency. griffith.edu.au This approach has been used to design peptides that specifically target the C111 residue of SARS-CoV-2 PLpro. griffith.edu.au

Homing peptides are short amino acid sequences that can selectively recognize and bind to specific molecular targets on the surface of cells in particular organs or tissues. nih.gov This "vascular zip code" system allows them to act as vehicles for the targeted delivery of various payloads, including drugs, imaging agents, and nanoparticles. nih.gov

In the context of enzymes like PLpro, which are located within infected cells, the primary challenge is delivering the therapeutic agent across the cell membrane and to the correct subcellular location. While the direct application of homing peptides to target an intracellular enzyme like PLpro is complex, they are a crucial component of more sophisticated drug delivery systems (DDS). rrpharmacology.ru

The strategy involves functionalizing a nanoparticle or liposome (B1194612) with both a homing peptide and a cell-penetrating peptide. rrpharmacology.ruresearchgate.netnih.gov

Homing Peptide for Tissue Targeting : The homing peptide (e.g., PL3 for prostate cancer) directs the DDS to the specific tissue or organ affected by the disease (e.g., a tumor or an area of viral infection). rrpharmacology.ru

Cell-Penetrating Peptide for Internalization : Once localized, a cell-penetrating peptide facilitates the entry of the DDS into the target cells. rrpharmacology.ru

Payload Release : The DDS then releases its payload—the C111-targeting peptidic inhibitor—inside the cell, allowing it to reach and inhibit the PLpro enzyme.

This multi-stage approach aims to increase the concentration of the inhibitor at the site of action, thereby enhancing its efficacy while minimizing systemic toxicity and off-target effects. nih.govrrpharmacology.ru Proof-of-principle for this targeted delivery has been demonstrated in various contexts, such as delivering payloads to the placenta using tumor-homing peptides like CGKRK and iRGD. researchgate.netnih.govcancerbiology.ee

Structure-Activity Relationships of Peptides Interacting with C111

The study of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of peptidic inhibitors targeting the PLpro C111 active site. SAR studies systematically modify the chemical structure of a lead compound and evaluate how these changes affect its biological activity, such as its IC50 value. nih.gov

For peptidic inhibitors of PLpro, SAR exploration often focuses on three distinct regions, analogous to the P1, P2, and P3 positions of a substrate. nih.gov

P1 and P2 Regions : The PLpro active site has a narrow, tunnel-like structure at the S1 and S2 subsites, which specifically recognizes the Gly-Gly motif of its substrates. nih.gov This structural constraint means there is very little tolerance for modifications in the P1 and P2 positions of a peptide inhibitor. Altering these residues often leads to a significant loss of activity.

P3 and P4 Regions : The S3 and S4 subsites of the enzyme are more accommodating, allowing for greater chemical diversity. nih.gov Modifications in these regions can be made to enhance binding affinity and improve pharmacokinetic properties. For example, covalent inhibitors based on a lead compound have been modified in the P3 region to improve interactions with key residues like Gln269 and Tyr264. nih.gov

The "Warhead" : For covalent inhibitors, the nature of the electrophilic group that reacts with C111 is a key area for SAR studies. Different electrophiles (e.g., fumarate (B1241708) esters, vinyl sulfones) can be tested to optimize the rate and stability of covalent bond formation. researchgate.net

Research has led to the development of novel peptidomimetic inhibitors through structure-guided design. For instance, starting with a lead compound, modifications can lead to inhibitors with submicromolar potency. mdpi.com The table below summarizes the inhibitory activities of several compounds, illustrating the outcomes of such optimization efforts.

| Compound | Description | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| GRL0617 | Non-covalent naphthalene-based inhibitor. | 2.1 µM | researchgate.net |

| Tanshinone IIA sulfonate sodium | A tanshinone derivative identified from screening. | 1.65 ± 0.13 µM | nih.gov |

| EM-C | Peptide-drug conjugate (GRL0617 + sulfonium-tethered peptide). | 7.40 ± 0.37 µM | griffith.edu.au |

| EC-M | Peptide-drug conjugate (GRL0617 + sulfonium-tethered peptide). | 8.63 ± 0.55 µM | griffith.edu.au |

| Compound 2 (Peptidomimetic) | Optimized covalent peptidomimetic inhibitor. | 0.23 µM / 0.46 µM | mdpi.com |

| Jun9-72-2 | Optimized non-covalent inhibitor from HTS. | 0.56 µM | nih.gov |

These studies demonstrate that rational, structure-based design can significantly improve the potency of initial hit compounds, leading to the development of highly effective peptidic modulators targeting the PLpro C111 active site. mdpi.comnih.gov

Research Methodologies and Experimental Models for Investigating the Plpro C111 Active Site and Its Peptidic Modulators

In Vitro Systems for PLpro C111 Activity and Inhibition Studies

In vitro systems are fundamental for the initial screening and detailed characterization of peptidic modulators targeting the PLpro C111 active site. These systems allow for controlled, high-throughput analysis of enzyme activity and inhibitor interactions.

Recombinant PLpro Expression and Purification Methodologies

To obtain the large quantities of active PLpro necessary for structural and functional studies, recombinant expression systems are essential. Escherichia coli is a commonly used host for this purpose. nih.govbiorxiv.org A frequent strategy involves expressing PLpro as a fusion protein, often with a tag like His6-SUMO (Small Ubiquitin-like Modifier), which facilitates purification and enhances solubility. nih.govbiorxiv.org

The purification process typically involves multiple chromatographic steps. Immobilized metal affinity chromatography (IMAC), using the engineered histidine tag, is a standard initial step. nih.gov Following the cleavage of the tag by a specific protease (e.g., SUMO protease), further purification steps such as ion-exchange and size-exclusion chromatography are employed to yield a highly pure and active enzyme. nih.govopenbiochemistryjournal.com The final purity and identity of the protein are confirmed using techniques like SDS-PAGE and mass spectrometry. nih.govnih.gov This methodology can produce high yields of PLpro, with reports of up to 38 mg per liter of E. coli culture. nih.govbiorxiv.org

Table 1: Overview of a Typical Recombinant PLpro Purification Protocol

| Step | Description | Purpose |

|---|---|---|

| Expression | PLpro gene cloned into an expression vector (e.g., with a His-SUMO tag) and transformed into E. coli BL21(DE3). | High-level production of the recombinant protein. |

| Cell Lysis | Bacterial cells are harvested and broken open using methods like sonication to release the cellular contents. | Release of the expressed fusion protein. |

| Affinity Chromatography | The cell lysate is passed through a nickel-charged resin column (e.g., HisTrap HP). The His-tagged PLpro binds to the resin. | Initial capture and purification of the fusion protein. nih.gov |

| Tag Cleavage | The fusion tag (e.g., His-SUMO) is cleaved off using a specific protease to release the native PLpro. | To obtain PLpro with its native N- and C-termini. nih.govbiorxiv.org |

| Further Purification | Additional chromatography steps like ion-exchange or size-exclusion are performed. | To remove the cleaved tag, protease, and any remaining impurities, resulting in highly pure PLpro. nih.gov |

| Verification | Purity and identity are confirmed by SDS-PAGE and mass spectrometry. | Quality control of the final protein product. nih.gov |

Enzyme Kinetics and Inhibition Assays Focused on C111 Catalysis

Enzyme kinetic assays are crucial for quantifying the catalytic activity of PLpro and the potency of its inhibitors. These assays typically use a fluorogenic peptide substrate, such as RLRGG-AMC, which mimics the natural cleavage site of the protease. plos.org When PLpro cleaves the substrate, the fluorescent aminomethylcoumarin (AMC) group is released, leading to an increase in fluorescence that can be monitored over time to determine the reaction rate. nih.govplos.org

To confirm that the observed activity is dependent on the C111 residue, researchers often create a mutant version of the enzyme, C111A, where the catalytic cysteine is replaced with a non-catalytic alanine (B10760859). This mutant should show no significant activity, validating that the assay measures C111-dependent catalysis. Inhibition assays are conducted by measuring the reduction in PLpro activity in the presence of varying concentrations of a peptidic modulator. From this data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) can be determined, providing a quantitative measure of the inhibitor's potency. nih.govnih.gov

Binding Affinity Assays (e.g., Fluorescence Polarization, Surface Plasmon Resonance)

While kinetic assays measure the effect of a compound on enzyme activity, binding affinity assays directly quantify the physical interaction between the inhibitor and the PLpro enzyme.

Fluorescence Polarization (FP): This technique is well-suited for high-throughput screening. nih.gov It involves using a fluorescently labeled probe that binds to PLpro. acs.orgnih.gov When the small probe is unbound in solution, it tumbles rapidly, resulting in low polarization of emitted light. Upon binding to the much larger PLpro enzyme, its tumbling slows, increasing the polarization. nih.gov A peptidic modulator that competes with the probe for binding to the active site will displace the probe, causing a decrease in fluorescence polarization. This allows for the determination of the binding affinity (Kd) of the modulator. acs.orgnih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time analysis of binding kinetics. In a typical SPR experiment, PLpro is immobilized on a sensor chip. A solution containing the peptidic modulator is then flowed over the chip. The binding of the modulator to the immobilized PLpro causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This method provides detailed information on the association (kon) and dissociation (koff) rates of the inhibitor, from which the equilibrium dissociation constant (Kd) can be calculated.

Cell-Based Assays for PLpro C111 Activity and Cellular Responses (e.g., anti-ISGylation)

Moving from isolated proteins to a cellular context is a critical step in evaluating peptidic modulators. Cell-based assays provide insights into a compound's ability to enter cells, engage its target, and exert a biological effect. nih.govscienceopen.comconsensus.app

One key function of PLpro is to reverse the post-translational modification of host proteins by ISG15 (deISGylation), which is a crucial mechanism for evading the host's antiviral interferon response. plos.orgnih.gov Assays can be designed to measure this specific activity. For example, cells can be engineered to express PLpro and a reporter system that is sensitive to ISGylation levels. nih.gov A potent PLpro inhibitor would block its deISGylating activity, leading to an increase in ISGylated proteins, which can be detected by methods like Western blotting or specialized reporter assays. plos.orgnih.gov

Another approach is the Cellular Thermal Shift Assay (CETSA), which directly confirms that a compound binds to its target within intact cells. nih.govdrugtargetreview.com The principle is that a protein becomes more thermally stable when a ligand is bound to it. nih.govspringernature.com In CETSA, cells are treated with the peptidic modulator and then heated to various temperatures. The amount of soluble, non-denatured PLpro remaining at each temperature is then quantified. An effective modulator will increase the thermal stability of PLpro, resulting in more soluble protein at higher temperatures compared to untreated cells. drugtargetreview.comnih.gov

Advanced In Vitro Models for Studying C111 Target Interactions

To better mimic the complexity of human tissues, researchers are increasingly turning to advanced 3D cell culture models. nih.govmdpi.com These models bridge the gap between traditional 2D cell cultures and in vivo animal studies. nih.gov

Organoids: Human pluripotent stem cells can be differentiated into three-dimensional lung organoids that contain various relevant cell types, such as alveolar type II-like cells, which are primary targets of SARS-CoV-2. nih.govnih.govcusabio.com These organoids can be infected with the virus, providing a more physiologically relevant system to study the complete viral life cycle and the efficacy of PLpro inhibitors in a complex, tissue-like environment. nih.govcusabio.com Studies have shown that these models can be used to evaluate the antiviral effects of candidate compounds. mdpi.com

3D Spheroids: Spheroid cultures, where cells self-assemble into 3D aggregates, can also be used. mdpi.com These models can simulate the spatial organization of tissues and are valuable for studying virus-host interactions and screening antiviral compounds in a more realistic microenvironment than 2D monolayers. mdpi.commdpi.com

Preclinical In Vivo Animal Models for Investigating PLpro C111 Targeting and Modulation

The ultimate preclinical validation of a PLpro-targeting peptide requires demonstrating its efficacy in a living organism. Small animal models are indispensable for this purpose, allowing for the assessment of a compound's pharmacokinetics, biodistribution, and antiviral activity in the context of a whole biological system. nih.govbiorxiv.org

Mouse models are frequently used. nih.govnih.gov Because standard laboratory mice are not highly susceptible to some human coronaviruses, researchers often use mouse-adapted viral strains or transgenic mice that express the human receptor for the virus (e.g., hACE2). nih.govnih.gov In these models, peptidic modulators targeting PLpro have been shown to reduce viral replication in the lungs and protect the animals from disease-related weight loss. nih.govbiorxiv.org For example, the PLpro inhibitor PF-07957472 demonstrated robust efficacy in a mouse-adapted model of COVID-19 infection. nih.govbiorxiv.org Similarly, another inhibitor, Jun12682, showed antiviral efficacy when administered orally in a SARS-CoV-2 infected mouse model. nih.gov These studies are crucial for establishing a proof-of-concept that inhibiting PLpro C111 catalysis is a viable therapeutic strategy in vivo. nih.govbiorxiv.org

Table 2: Representative PLpro Inhibitors and their Efficacy Data

| Compound | Assay Type | Target | Potency | Source |

|---|---|---|---|---|

| Anacardic Acid | Fluorescence Polarization Assay | PLpro | IC50: 24.26 ± 0.4 µM | nih.gov |

| GRL0617 | FRET-based substrate cleavage assay | SARS-CoV-2 PLpro | Ki: 1.8 µM | nih.gov |

| Jun12682 | FRET Assay | SARS-CoV-2 PLpro | IC50 < 100 nM | nih.gov |

| PF-07957472 | In vivo mouse model | SARS-CoV-2 PLpro | Reduced viral levels to limit of detection | nih.govbiorxiv.org |

| K48-diubiquitin | Inhibition of RLRGG-AMC hydrolysis | SARS-CoV PLpro | IC50: 2.7 ± 0.2 µM | plos.org |

Selection and Development of Relevant Animal Models for Target Validation

The validation of PLpro as an in vivo antiviral target is a crucial step in drug discovery. Animal models of COVID-19 are instrumental in translating in vitro PLpro inhibition into in vivo viral suppression and understanding the interplay between infection and the host immune response. nih.govbiorxiv.org The primary challenge lies in developing inhibitors that possess the necessary combination of potency, cellular activity, and favorable pharmacokinetic properties suitable for in vivo validation. acs.orgbiorxiv.orgnih.gov

Murine models are prominently used for this purpose. A key model is the mouse-adapted SARS-CoV-2 (SARS-CoV-2 MA10) model, which has been proven effective for evaluating the in vivo efficacy of PLpro inhibitors. biorxiv.org These models are essential for confirming that inhibiting the protease can effectively reduce viral replication within a living organism. nih.govbiorxiv.org Studies utilizing these models have successfully demonstrated that PLpro inhibition leads to a significant reduction in SARS-CoV-2 viral replication in the lungs. nih.govbiorxiv.org The selection of such models is guided by their ability to recapitulate key aspects of human disease, thereby providing a platform to assess the therapeutic potential of PLpro-targeting compounds. researchgate.netnih.gov

The table below summarizes representative animal models and their role in validating PLpro inhibitors.

| Animal Model | Inhibitor Class Investigated | Key Research Objective | Outcome |

| Mouse-adapted SARS-CoV-2 (MA10) Model | Small Molecule (e.g., PF-07957472) | To establish a correlation between in vitro PLpro inhibition and in vivo antiviral efficacy. nih.govbiorxiv.org | Demonstrated robust efficacy, confirming PLpro inhibition reduces viral replication in mouse lungs. nih.govbiorxiv.org |

| SARS-CoV-2 Infection Mouse Model | Small Molecule (e.g., Jun12682) | To evaluate the in vivo antiviral efficacy of an orally administered PLpro inhibitor. biorxiv.org | Showed significantly improved survival and reduced lung viral loads. biorxiv.org |

| Long COVID Mouse Model | Small Molecule (WEHI-P series) | To determine if PLpro inhibition can prevent or treat long-term pathologies post-infection. researchgate.netnih.gov | Lead compound offered protection against a range of PASC symptoms, including lung pathology and brain dysfunction. researchgate.netnih.gov |

Assessment of Peptidic Modulator Biodistribution and Target Engagement in Vivo

Confirming that a peptidic modulator reaches its intended target (PLpro) and binds to it effectively within a living organism is critical for therapeutic success. pelagobio.com This involves assessing both the biodistribution (where the compound goes in the body) and target engagement (the direct interaction with the target protein).

Biodistribution and Pharmacokinetics (PK): In vivo PK studies are conducted in animal models, such as mice, to determine properties like oral bioavailability. biorxiv.org These studies help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor, which is crucial for designing effective therapeutic strategies. biorxiv.org While detailed dosage is outside the scope of this article, multi-dose mouse pharmacokinetic studies are performed to ensure that systemic exposures of the compound are adequate to achieve an antiviral effect. nih.govbiorxiv.org

Target Engagement: Quantifying target engagement provides direct evidence of a drug's mechanism of action. nih.govnih.gov Various methods can be employed to measure this in a physiologically relevant context.

Cellular Thermal Shift Assay (CETSA®): This technique assesses the thermal stabilization of a target protein upon ligand binding. revvity.co.jp CETSA can be applied directly to tissues and organs from preclinical animal models to provide a direct and accurate measurement of target engagement in vivo, confirming that the drug reaches its site of action. pelagobio.com

Cell-Based Reporter Assays: Assays like the FlipGFP PLpro assay can be used to validate intracellular target engagement. scienceopen.combiorxiv.org While not a direct in vivo measurement, it confirms that the inhibitor can enter cells and interact with its target in a cellular environment, a prerequisite for in vivo activity. biorxiv.org

Activity-Based Probes and Imaging: Other direct methods used in vivo include activity-based protein profiling and Positron Emission Tomography (PET) imaging, which can provide quantitative measures of target binding in living systems. researchgate.net

The table below outlines methodologies used to assess biodistribution and target engagement.

| Methodology | Purpose | Application to PLpro Inhibitors |

| Pharmacokinetic (PK) Studies | Determine the ADME properties and bioavailability of a compound in vivo. biorxiv.org | Conducted in mice to confirm oral availability and adequate systemic exposure of inhibitors like Jun12682 and PF-07957472. biorxiv.orgbiorxiv.org |

| Cellular Thermal Shift Assay (CETSA®) | Directly measure protein-ligand binding in cells and tissues based on thermal stability. pelagobio.comrevvity.co.jp | Applicable to tissue samples from animal models to confirm direct binding of modulators to the PLpro target. pelagobio.com |

| FlipGFP Reporter Assay | Validate intracellular target engagement in a cell-based system. scienceopen.combiorxiv.org | Used to confirm that inhibitors engage with PLpro inside the cell, a critical step before in vivo testing. biorxiv.org |

Investigation of Downstream Biological Effects in Animal Models

The ultimate goal of administering a PLpro inhibitor is to elicit beneficial biological effects that counter the viral infection and associated pathologies. Animal models are essential for observing these downstream consequences of target engagement.

Inhibition of the PLpro C111 active site has been shown to produce several significant downstream effects in murine models:

Reduction of Viral Load: A primary effect is the potent reduction of SARS-CoV-2 viral replication in the lungs of infected mice. nih.govbiorxiv.org In some cases, viral levels were reduced to the limit of detection. nih.gov

Amelioration of Disease Symptoms: Treatment with PLpro inhibitors protected mice from infection-induced body weight loss, a key indicator of disease severity. nih.govbiorxiv.org

Prevention of Pathology: Histopathological analysis, including immunohistochemistry of lung tissue, has shown that PLpro inhibitors can reduce lung lesions caused by the virus. nih.govbiorxiv.org In models designed to study Post-Acute Sequelae of COVID-19 (PASC), or long COVID, PLpro inhibition was found to prevent long-term lung pathology and reduce brain dysfunction. researchgate.netnih.gov

These findings confirm that the inhibition of PLpro's enzymatic functions—both its role in viral polyprotein processing and its deubiquitinating/deISGylating activities that disrupt the host immune response—translates into tangible therapeutic benefits in a living organism. nih.gov

The following table details key downstream effects observed in animal models following PLpro inhibition.

| Downstream Effect | Method of Investigation | Animal Model | Finding |

| Reduced Viral Replication | Viral load measurement in lung tissue | Mouse-adapted SARS-CoV-2 Model | Significant dose-dependent reduction in lung viral titers. nih.govbiorxiv.org |

| Protection from Weight Loss | Monitoring of body weight post-infection | Mouse-adapted SARS-CoV-2 Model | Inhibitor-treated mice were protected from the ~10% body weight loss seen in the vehicle group. nih.gov |

| Reduced Lung Pathology | Immunohistochemistry (IHC) and histopathology of lung tissue | SARS-CoV-2 Infection Mouse Model | Significant reduction in lung lesions and pathology compared to untreated controls. nih.govbiorxiv.org |

| Prevention of PASC Symptoms | Assessment of long-term pathologies | Long COVID Mouse Model | Protection against lung pathology and reduction in brain dysfunction. researchgate.netnih.gov |

Synthetic Strategies for Peptidic Modulators of the Plpro C111 Active Site

Solid-Phase Peptide Synthesis (SPPS) for C111-Targeting Peptides

Solid-Phase Peptide Synthesis (SPPS) is a widely used and often preferred method for the synthesis of peptides, including those designed to target the PLpro C111 active site. dlrcgroup.comsemanticscholar.org In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble solid support, typically a resin. dlrcgroup.comsemanticscholar.org This approach simplifies purification, as reagents and by-products can be removed by washing the resin after each coupling and deprotection step. semanticscholar.org

The general SPPS procedure involves the successive addition of protected amino acid derivatives to a growing peptide chain immobilized on the resin. dlrcgroup.com Key steps include the removal of the N-terminal protecting group of the attached amino acid, washing, coupling of the activated incoming amino acid, capping of unreacted sites (often by acetylation), and further washing. dlrcgroup.com The Fmoc (9-fluorenylmethyloxycarbonyl) procedure is a common SPPS strategy, utilizing an acid-labile linker to attach the peptide to the resin and a base-labile Fmoc group for temporary N-terminal protection during elongation. dlrcgroup.comnih.gov

SPPS has been successfully applied in the synthesis of peptide substrates and inhibitors for SARS-CoV-2 PLpro. For instance, fluorogenic peptide substrates mimicking PLpro cleavage sites have been synthesized using SPPS. nih.govnih.govbiorxiv.orgnih.gov These peptides often include modifications like fluorescent tags (e.g., Dabcyl and Edans) to enable enzymatic activity assays. nih.govnih.gov The synthesis of peptides up to 50 amino acids in length can be supported by SPPS platforms. cambrex.com

Advanced Peptide Synthesis Techniques for Complex Peptidic Architectures

The synthesis of peptidic modulators targeting the PLpro C111 site, especially those with complex structures or modifications, can benefit from advanced peptide synthesis techniques.

Microwave-Assisted Peptide Synthesis

Microwave-assisted peptide synthesis (MW-SPPS) has become a valuable tool in solid-phase peptide synthesis. researchgate.netscirp.orgnih.gov This technique utilizes microwave energy to accelerate both the coupling and deprotection steps in SPPS. researchgate.netscirp.orgnih.gov The application of microwave irradiation can significantly reduce synthesis times and often leads to improved peptide purity and yield, particularly for challenging sequences. nih.govresearchgate.netscirp.orgnih.gov Microwave energy allows most amino acid couplings to be completed rapidly. nih.gov MW-SPPS protocols have been successfully applied to the synthesis of various peptides, including relatively long ones, demonstrating its efficiency compared to conventional SPPS. nih.gov

Automated Synthesis Platforms for High-Throughput Production

Automated peptide synthesis platforms enable the high-throughput production of peptides. semanticscholar.orggoogle.com These platforms automate the repetitive steps of SPPS, allowing for the simultaneous synthesis of multiple peptides or libraries of peptides. semanticscholar.org Automation enhances efficiency and scalability, making it possible to generate diverse sets of peptidic modulators for screening and optimization. cambrex.comgoogle.com Automated SPPS platforms can support synthesis at various scales, from laboratory scale to GMP manufacturing. cambrex.com

Incorporation of Non-Canonical Amino Acids and Site-Specific Chemical Conjugations

The design of peptidic modulators for PLpro C111 can involve the incorporation of non-canonical (unnatural) amino acids and site-specific chemical conjugations to enhance their properties. griffith.edu.aupreprints.orgmdpi.comnih.govnih.gov

Non-canonical amino acids can be introduced into peptides to improve metabolic stability, modify conformational properties, or introduce specific functional groups for further modification. preprints.orgmdpi.comnih.gov These modified amino acids can be incorporated during peptide synthesis using appropriate synthetic strategies. nih.gov The use of non-canonical amino acids has been explored in the context of protease inhibitors, including those targeting SARS-CoV proteases. frontiersin.orgbiorxiv.orgnih.gov

Site-specific chemical conjugations allow for the precise attachment of other molecules, such as labels, probes, or drug payloads, to specific positions within the peptide sequence. preprints.orgmdpi.comscienceopen.com This is particularly relevant for creating peptide-drug conjugates (PDCs) or for incorporating elements that facilitate targeting or analysis. griffith.edu.auscienceopen.com For instance, sulfonium-tethered peptides designed to target the PLpro C111 residue have been synthesized, demonstrating site-specific covalent labeling of the protease. griffith.edu.auresearchgate.netacs.org

Design and Synthesis of Peptide-Drug Conjugates (PDCs) for C111 Targeting

Peptide-Drug Conjugates (PDCs) represent a promising strategy for delivering therapeutic payloads specifically to a target site, such as the PLpro C111 active site. frontiersin.orgpreprints.orgresearchgate.netresearchgate.net PDCs combine the targeting specificity of a peptide carrier with the therapeutic potency of a small-molecule drug payload. preprints.orgresearchgate.net

The design of PDCs targeting PLpro C111 involves selecting a peptide sequence that can bind to or interact with the protease, a suitable linker to connect the peptide and the drug, and a relevant drug payload. preprints.orgresearchgate.net For targeting the C111 active site, peptides derived from PLpro substrates, such as the LRGG motif found in ISG15, have been utilized as the targeting component. griffith.edu.aupreprints.orgresearchgate.netacs.org

Synthesis of PDCs typically involves the chemical conjugation of the peptide, the linker, and the drug payload. griffith.edu.auacs.orgresearchgate.net This can be achieved through various coupling chemistries, often performed after the peptide has been synthesized. griffith.edu.auacs.org For example, novel PDCs targeting SARS-CoV-2 PLpro have been synthesized by linking the inhibitor GRL0617 to sulfonium-tethered peptides derived from the LRGG substrate sequence. griffith.edu.aupreprints.orgresearchgate.netacs.org These PDCs were designed to covalently label the C111 active site. griffith.edu.auresearchgate.netacs.org

Research findings have demonstrated the successful synthesis and in vitro activity of such PDCs, showing potent inhibition of PLpro. griffith.edu.auresearchgate.netacs.org The covalent binding to C111 can enhance the targeting efficacy and potentially extend the duration of action of the conjugated drug. researchgate.net

Linker Chemistry Optimization for Controlled Release Mechanisms

Linker chemistry is a critical component in the design of peptidic modulators, particularly in the context of PDCs. The linker connects the peptide targeting moiety to the therapeutic payload and plays a pivotal role in the conjugate's stability in circulation and the controlled release of the active drug at the target site. mdpi.compreprints.orgacs.orgnih.gov Optimization of linker chemistry is essential to ensure that the payload is released effectively within the desired biological compartment, such as the intracellular environment where viral proteases like PLpro are active.

Linkers are broadly classified into cleavable and non-cleavable types. mdpi.compreprints.orgacs.orgcam.ac.uk Cleavable linkers are designed to be stable in systemic circulation but undergo cleavage under specific conditions encountered at the target site. These conditions can include enzymatic activity, pH changes, or the presence of reducing agents. mdpi.compreprints.orgcam.ac.uk

Enzyme-Sensitive Linkers: These linkers are designed to be cleaved by enzymes that are overexpressed or specifically present at the target site. For example, linkers containing ester, amide, or peptide bonds can be cleaved by esterases, amidases, or proteases, respectively. mdpi.compreprints.org In the context of PLpro, which is a cysteine protease, linkers susceptible to cleavage by intracellular proteases could be relevant for releasing a conjugated payload. Enzyme-sensitive peptide linkers can degrade specifically under the action of tumor-associated enzymes, such as proteases, to release the active drug. mdpi.compreprints.org

pH-Sensitive Linkers: These linkers are stable at physiological pH but are designed to be cleaved in acidic environments, such as the endosomes or lysosomes of cells. cam.ac.uk This mechanism can be utilized for targeted intracellular delivery.

Reducible Linkers: Linkers containing disulfide bonds are susceptible to cleavage in reducing environments, such as the cytoplasm, which has a higher concentration of reducing agents like glutathione (B108866) compared to the extracellular space. cam.ac.uk

Non-cleavable linkers, in contrast, are designed to maintain the connection between the peptide and the payload. In this case, the activity of the conjugate may rely on the payload being active while still conjugated or on the degradation of the entire conjugate within the target cell. acs.org

The choice and optimization of linker chemistry directly impact the pharmacokinetic properties, efficacy, and potential off-target effects of the peptidic modulator. A well-designed linker ensures that the payload is delivered efficiently to the PLpro active site while minimizing premature release in the circulation.

Payload Integration and Functionalization Strategies

In the context of targeting the PLpro C111 active site, the payload could be a small molecule inhibitor designed to bind to or react with C111, or it could be another type of therapeutic agent whose activity is desired at the site of PLpro activity. For instance, studies have conjugated the PLpro inhibitor GRL0617 to peptides. acs.orgresearchgate.net GRL0617 is a non-covalent inhibitor that binds to a pocket near the active site. nih.govnih.gov By conjugating it to a peptide designed to interact with C111, the conjugate aims for enhanced targeting and potentially a different mode of action (e.g., facilitating covalent interaction).

Functionalization strategies involve introducing specific chemical handles onto the peptide or the payload that allow for their efficient and controlled coupling to the linker. Common functional groups used for conjugation include amines, carboxylic acids, thiols, and aldehydes. The specific amino acid sequence of the peptide can be designed or modified to incorporate these functional groups at desired positions, allowing for site-specific conjugation.

For example, cysteine residues in the peptide can be used for conjugation via thiol chemistry, while lysine (B10760008) residues provide amine groups. The C-terminus or N-terminus of the peptide can also be selectively functionalized. The payload molecule needs to be functionalized with a compatible group that can react with the linker chemistry.

The integration strategy must ensure that the payload retains its activity upon release (in the case of cleavable linkers) or while conjugated (in the case of non-cleavable linkers or payloads active in conjugated form). It is also important that the conjugation process does not negatively impact the peptide's ability to target the PLpro active site.

Research findings on PDCs targeting PLpro, such as the EM-C and EC-M conjugates, demonstrate the feasibility of integrating inhibitors like GRL0617 with peptides designed to interact with the C111 active site. acs.orggriffith.edu.auresearchgate.net These conjugates showed in vitro inhibitory activity against PLpro. The EC-M conjugate, specifically, was shown to covalently label the PLpro active site C111. acs.orggriffith.edu.auresearchgate.net

| PDC Name | Peptide Sequence Motif | Conjugated Inhibitor | In vitro PLpro Inhibition (IC₅₀) | Covalent Binding to C111 |

| EM-C | LRGG-derived peptide | GRL0617 | 7.40 ± 0.37 μM acs.orgresearchgate.net | Yes (Main site) griffith.edu.au |

| EC-M | LRGG-derived peptide | GRL0617 | 8.63 ± 0.55 μM acs.orgresearchgate.net | Yes (Main site) griffith.edu.au |

Note: The peptide sequences for EM-C and EC-M are described as sulfonium-tethered peptides derived from the LRGG sequence. acs.orggriffith.edu.auresearchgate.net

These examples highlight how specific peptide design, coupled with appropriate linker and payload integration, can lead to peptidic modulators capable of interacting with and inhibiting the PLpro C111 active site. Continued research in optimizing these synthetic strategies is crucial for developing effective antiviral therapeutics targeting PLpro.

Q & A

Q. How can researchers ensure batch-to-batch consistency of C111 peptide in experimental assays?

Research-grade peptides like C111 may exhibit variability in purity, solubility, and impurities due to limited quality control (e.g., only HPLC and MS analysis). To minimize batch effects in sensitive assays:

Q. What methodological considerations are critical for designing peptide stability studies for C111?

Stability studies require controlled documentation of:

- Storage conditions (temperature, lyophilized vs. solution, container type) to prevent degradation .

- Buffer composition (e.g., presence of protease inhibitors, chelating agents) .

- Analytical validation via repeated HPLC or mass spectrometry at defined intervals to track degradation kinetics .

Q. How should researchers statistically analyze dose-response data for this compound activity?

- Use non-linear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀ values.

- Apply multiple comparison adjustments (e.g., Bonferroni correction) when testing multiple concentrations .

- Report median values and interquartile ranges (IQR) for non-normally distributed data .

Advanced Research Questions

Q. How can conflicting results in this compound efficacy across studies be systematically addressed?

- Compare experimental parameters across studies: peptide purity, assay type (e.g., in vitro vs. in vivo), and solvent systems .

- Conduct meta-analyses to identify confounding variables (e.g., cell line variability, endotoxin contamination) .

- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies optimize this compound solubility for in vivo applications without altering bioactivity?

- Screen cosolvents (e.g., DMSO, PEG) at non-cytotoxic concentrations and validate biocompatibility .

- Modify buffer pH near the peptide’s isoelectric point (pI) to enhance solubility .

- Use lyophilization-reconstitution protocols with stabilizers (e.g., trehalose) .

Q. How should researchers design controls to distinguish C111-specific effects from off-target interactions?

- Include scrambled-sequence peptides with the same amino acid composition .

- Use gene-editing tools (e.g., CRISPR knockout) to silence the target receptor/pathway .

- Validate specificity via competitive binding assays with known inhibitors .

Q. What advanced techniques validate this compound-target interactions in complex biological systems?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) in real-time .

- Cryo-EM/X-ray crystallography : Resolve structural interactions at atomic resolution .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Corrogate in vitro potency with in vivo exposure .

Data Reproducibility and Reporting

Q. What minimal experimental details must be reported to ensure reproducibility of this compound studies?

- Peptide synthesis : Vendor, purification grade, batch number, and QC data (e.g., HPLC traces, MS spectra) .

- Assay conditions : Buffer pH, temperature, incubation time, and instrument calibration details .

- Data availability : Raw datasets, analysis scripts, and pre-processing steps in supplementary materials .

Q. How can researchers mitigate variability in cell-based assays involving this compound?

- Standardize cell passage number and authentication (e.g., STR profiling) .

- Normalize data to housekeeping genes/proteins (e.g., GAPDH, β-actin) .

- Include internal controls (e.g., untreated wells, vehicle-only controls) in each experimental plate .

Translational Research Considerations

Q. What preclinical evidence is required to justify advancing this compound to clinical trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.